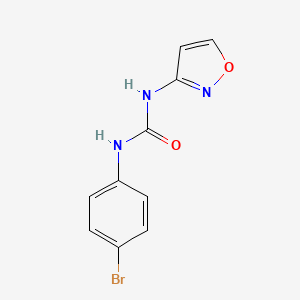
1-(4-Bromophenyl)-3-(1,2-oxazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-(1,2-oxazol-3-yl)urea is an organic compound that features a bromophenyl group and an oxazolyl group connected through a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(1,2-oxazol-3-yl)urea typically involves the reaction of 4-bromoaniline with an isocyanate derivative of 1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-3-(1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction reactions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the oxazole ring.
Reduction Products: Reduced forms of the oxazole ring.
Hydrolysis Products: Corresponding amines and carbon dioxide.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-3-(1,2-oxazol-3-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxazole ring and bromophenyl group could play crucial roles in binding to the target sites and exerting biological effects.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-3-(1,2-oxazol-3-yl)urea: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-(1,2-oxazol-3-yl)urea: Similar structure with a methyl group instead of bromine.
1-(4-Nitrophenyl)-3-(1,2-oxazol-3-yl)urea: Similar structure with a nitro group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-3-(1,2-oxazol-3-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity or material properties.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-7-1-3-8(4-2-7)12-10(15)13-9-5-6-16-14-9/h1-6H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTUOOVGJUKHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NOC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}glycinamide](/img/structure/B5283471.png)
![N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B5283478.png)
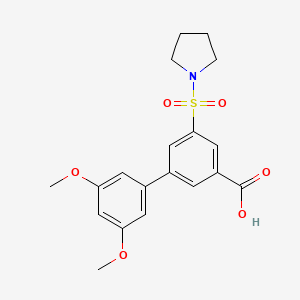
![4-[(dimethylamino)methyl]-1-[3-(2-furyl)benzoyl]-4-azepanol](/img/structure/B5283498.png)
![(5-{1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5283502.png)
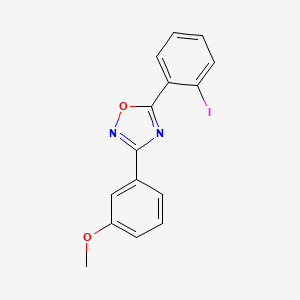
![(6E)-2-ethyl-5-imino-6-[[1-[3-(3-methoxyphenoxy)propyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5283516.png)
![N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)glycine](/img/structure/B5283521.png)
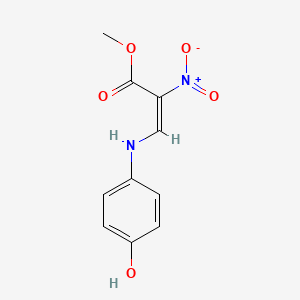
![2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5283554.png)
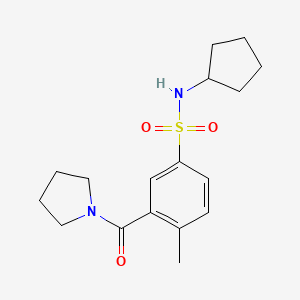
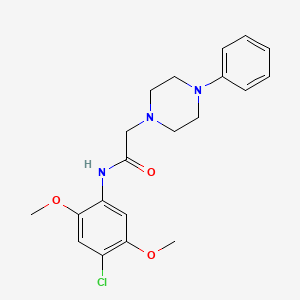
![2-(acetylamino)-3-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B5283561.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-isopropyl-2-methylpyrimidin-4-amine](/img/structure/B5283563.png)
